2-(2-formylphenoxy)-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-(2-formylphenoxy)-N-(4-methoxyphenyl)acetamide is an organic compound with a complex structure that includes both formyl and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-formylphenoxy)-N-(4-methoxyphenyl)acetamide typically involves the reaction of 2-formylphenol with 4-methoxyaniline in the presence of acetic anhydride. The reaction conditions often include a solvent such as dichloromethane and a catalyst like pyridine to facilitate the acylation process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-formylphenoxy)-N-(4-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-(2-carboxyphenoxy)-N-(4-methoxyphenyl)acetamide.
Reduction: 2-(2-hydroxyphenoxy)-N-(4-methoxyphenyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-formylphenoxy)-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-formylphenoxy)-N-(4-methoxyphenyl)acetamide is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its functional groups. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the methoxy group can participate in hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2-(2-formylphenoxy)-N-phenylacetamide: Lacks the methoxy group, which may affect its reactivity and interactions.
2-(2-hydroxyphenoxy)-N-(4-methoxyphenyl)acetamide: Contains a hydroxyl group instead of a formyl group, leading to different chemical properties.
2-(2-formylphenoxy)-N-(4-chlorophenyl)acetamide: Contains a chloro group instead of a methoxy group, which can influence its electronic properties and reactivity.
Uniqueness
2-(2-formylphenoxy)-N-(4-methoxyphenyl)acetamide is unique due to the presence of both formyl and methoxy groups, which provide a combination of reactivity and potential for diverse interactions. This makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
2-(2-formylphenoxy)-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-20-14-8-6-13(7-9-14)17-16(19)11-21-15-5-3-2-4-12(15)10-18/h2-10H,11H2,1H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPSMBMZPBKEJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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